3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazines: Studied for their kinase inhibitory properties.
Uniqueness
3-(2-chloro-6-fluorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrimidines.
Properties
Molecular Formula |
C15H12ClFN6O2 |
---|---|
Molecular Weight |
362.74 g/mol |
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C15H12ClFN6O2/c1-3-22-10-12(24)18-15(25)21(2)13(10)23-11(19-20-14(22)23)9-7(16)5-4-6-8(9)17/h4-6H,3H2,1-2H3,(H,18,24,25) |
InChI Key |
OEPSDIGFQHIXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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